Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate
Overview
Description
Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is an organic compound with a complex structure that includes a fluorine atom, a methoxymethyl group, and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of methyl 4-fluoro-2-(methoxymethyl)benzoate, followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-(methoxymethyl)-5-aminobenzoate.
Reduction: Formation of 4-fluoro-2-(methoxymethyl)-5-nitrobenzoic acid.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom and methoxymethyl group can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-2-methylbenzoate
- Methyl 4-fluoro-2-methoxybenzoate
- Methyl 4-fluoro-2-(methoxymethyl)benzoate
Uniqueness
Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is unique due to the presence of both a nitro group and a methoxymethyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO5/c1-16-5-6-3-8(11)9(12(14)15)4-7(6)10(13)17-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJCKPDAVNATIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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